4,4-Diethoxybut-2-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-diethoxybut-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRSHCWJDOGNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369239 | |
| Record name | 4,4-diethoxybut-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124744-14-5 | |
| Record name | 4,4-diethoxybut-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Architectural Significance of Terminal Alkynes in Synthetic Chemistry
Terminal alkynes are a cornerstone of modern organic synthesis due to the rich and diverse reactivity of the carbon-carbon triple bond. numberanalytics.com This functional group, defined by a triple bond at the end of a carbon chain, serves as a versatile scaffold for constructing complex molecules. numberanalytics.commdpi.com The sp-hybridized carbon atom imparts a linear geometry and unique electronic properties, making terminal alkynes valuable in a multitude of chemical reactions. numberanalytics.comsolubilityofthings.com
One of the most significant features of terminal alkynes is the acidity of the terminal hydrogen, which allows for the formation of acetylide anions. solubilityofthings.com These anions are potent nucleophiles, crucial for forming new carbon-carbon bonds, a fundamental process in synthetic chemistry. solubilityofthings.com Furthermore, terminal alkynes participate in a wide array of transformations, including:
Addition reactions
Cross-coupling reactions (e.g., Sonogashira coupling) mdpi.com
Alkyne metathesis mdpi.com
Enyne metathesis mdpi.com
Cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." mdpi.comresearchgate.net
The ability to activate terminal alkynes using transition metals, such as silver, has further expanded their utility, enabling the synthesis of a variety of nitrogen-containing molecules under mild conditions. acs.org This versatility makes terminal alkynes indispensable in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Importance of Primary Amine Functionalities in Molecular Design
The primary amine group (–NH₂) is one of the most prevalent and important functional groups in organic chemistry and drug discovery. enamine.netresearchgate.net Amines are derivatives of ammonia (B1221849) and are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. wikipedia.orgmsu.edu Primary amines, having one organic substituent, are highly valued as key precursors and intermediates for a vast range of chemicals, pharmaceuticals, and materials. rsc.org
The significance of the primary amine functionality stems from several key properties:
Nucleophilicity : The lone pair of electrons on the nitrogen atom makes primary amines effective nucleophiles. msu.edu They readily react with electrophiles like alkyl halides to form secondary amines and with acyl chlorides or anhydrides to produce amides (the Schotten-Baumann reaction). wikipedia.org
Basicity : Amines are basic and can be protonated to form ammonium (B1175870) salts, a property crucial for their biological activity and for manipulating their solubility. researchgate.netwikipedia.org
Hydrogen Bonding : The presence of N-H bonds allows primary amines to act as hydrogen-bond donors, influencing their physical properties and interactions with biological targets. researchgate.net
Synthetic Versatility : The primary amine is a versatile handle for chemical modification and can be converted into a wide array of other functional groups. nih.gov It is a cornerstone for building complex scaffolds for libraries used in parallel synthesis. enamine.net
More than half of the top-selling small-molecule drugs contain an amine group, highlighting its importance in medicinal chemistry for interacting with target receptors and influencing a drug's metabolic profile. researchgate.net
Role of Acetal Groups As Protected Carbonyls and Synthetic Handles
Acetal (B89532) functional groups are of paramount importance in organic synthesis, primarily for their role as protecting groups for aldehydes and ketones. libretexts.orglibretexts.org An acetal is formed when a carbonyl compound reacts with two equivalents of an alcohol under acidic conditions. jove.com The resulting acetal is stable in neutral to strongly basic environments, as well as towards many nucleophiles and oxidizing/reducing agents. libretexts.orgjove.com
This stability is the key to their function. In a multi-step synthesis involving a molecule with multiple functional groups, a reactive aldehyde or ketone can be temporarily "hidden" as an acetal. libretexts.org This allows chemical reactions to be performed selectively on other parts of the molecule without affecting the carbonyl group. libretexts.orgjove.com For instance, if a molecule contains both a ketone and an ester, the ketone can be protected as an acetal while a Grignard reagent is used to react with the ester—a reaction that would otherwise also attack the ketone. libretexts.orglibretexts.org
Once the desired transformations are complete, the acetal can be easily and cleanly removed (deprotected) by hydrolysis with aqueous acid, regenerating the original carbonyl group. jove.com Beyond protection, acetals can also act as reactive centers themselves under acidic conditions, serving as precursors to enol derivatives or undergoing nucleophilic substitution. nii.ac.jp In the context of 4,4-diethoxybut-2-yn-1-amine, the diethyl acetal group protects a butanaldehyde functionality, which can be unmasked at a later synthetic stage.
Overview of Analogous Structures and Their Contribution to Synthetic Methodology Development
Proposed Retrosynthetic Strategies for this compound
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. libretexts.orgopenochem.org For this compound, several disconnections can be envisioned.
A primary disconnection strategy would involve breaking the C-C bond between the alkyne and the amine-bearing carbon. This suggests a precursor such as a propargylic halide or another electrophilic propargyl species and an amine source. Another key disconnection is at the C-N bond, which points towards an alkynyl aldehyde or its acetal equivalent and an ammonia (B1221849) surrogate.
Further disconnection of the acetal functional group reveals a more fundamental precursor, a terminal alkyne with a formyl group or a protected equivalent. This highlights the importance of managing the aldehyde functionality throughout the synthesis.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Bond | Precursors | Synthetic Implication |
| C-C (alkyne-CH2N) | Propargyl electrophile + Amine | Requires a stable propargyl precursor with the diethoxy acetal. |
| C-N | Alkynyl acetal + Ammonia equivalent | Focuses on the formation of the amine at a late stage. |
| C-O (acetal) | Alkynyl aldehyde + Ethanol (B145695) | Highlights the need for aldehyde protection/deprotection steps. |
Direct Synthesis Routes to Alkynyl Amines Featuring Acetals
The direct synthesis of acetylenic amines often involves multicomponent reactions. The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent method for synthesizing propargylamines. researchgate.net In the context of this compound, a variation of this reaction could be explored. However, the presence of the acetal group on the alkyne component introduces complexity.
A plausible direct approach would involve the reaction of an alkyne bearing a diethyl acetal, an appropriate aldehyde (such as formaldehyde (B43269) or a synthetic equivalent), and a source of ammonia. The success of such a reaction would depend on the compatibility of the acetal under the reaction conditions, which are often catalyzed by transition metals like copper or gold. organic-chemistry.org
Alternatively, the reaction of pre-formed imines with metal acetylides is a well-established route to propargylamines. kcl.ac.uk In this scenario, an imine derived from ammonia and formaldehyde could be reacted with the lithium or magnesium salt of 3,3-diethoxypropyne.
Preparation of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key building blocks.
Synthesis of Diethoxyalkynes as Building Blocks
Alkynes containing a diethoxy acetal moiety are crucial precursors. These can be synthesized through various methods. For instance, the reaction of a terminal alkyne with orthoformates in the presence of an acid catalyst can yield the corresponding diethyl acetal. ontosight.ai Specifically, a compound like 1,1-diethoxyundec-2-yne (B12655480) can be prepared, demonstrating the feasibility of having a diethoxy acetal on an alkyne chain. lookchem.com The condensation of α-acetylenic carbonyl compounds or their acyclic acetals with diols can also produce substituted 1,3-dioxacycloalkanes, which are cyclic acetals. researchgate.net
Routes to Propargylic Amine Scaffolds
The synthesis of propargylamines is a well-developed area of organic chemistry. organic-chemistry.org Traditional methods often involve the nucleophilic substitution of propargyl halides with amines. However, these methods can be limited by side reactions.
More modern and efficient approaches include the three-component coupling reaction of aldehydes, amines, and alkynes, often catalyzed by metals such as gold, silver, copper, or nickel. organic-chemistry.org These reactions can be highly atom-economical and sometimes performed in environmentally benign solvents like water. organic-chemistry.org For instance, a gold(III) salen complex has been shown to catalyze the three-component coupling in water at moderate temperatures. organic-chemistry.org Similarly, silver iodide can catalyze this reaction, being particularly effective for aliphatic aldehydes. organic-chemistry.org
Another strategy involves the reaction of 1-(α-aminoalkyl)benzotriazoles with sodium dialkynyldiethylaluminates, which provides excellent yields of propargylic amines. acs.org
Functional Group Interconversions and Protective Group Chemistry in the Synthesis of this compound
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uknumberanalytics.com In the synthesis of the target molecule, the interplay between the amine and the acetal functionalities necessitates careful planning and the use of protecting groups. wikipedia.orgorganic-chemistry.org
The acetal group itself serves as a protecting group for the aldehyde functionality. wikipedia.orgpressbooks.pub It is stable under basic and nucleophilic conditions, which is advantageous if the amine is to be introduced or manipulated using basic reagents. The acetal can be removed under acidic conditions to reveal the aldehyde if needed. pressbooks.pub
The primary amine is nucleophilic and can be reactive under various conditions. If reactions are to be performed elsewhere in the molecule, the amine may need to be protected. Common protecting groups for amines include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). masterorganicchemistry.com These groups can be introduced to render the amine non-nucleophilic and can be removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz) that are compatible with the acetal group. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Common Protecting Groups for Functional Groups in this compound Synthesis
| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Aldehyde | Diethyl Acetal | Ethanol, Acid Catalyst | Aqueous Acid | Stable to base and nucleophiles |
| Amine | Boc (tert-butoxycarbonyl) | Boc-anhydride, Base | Strong Acid (e.g., TFA) | Stable to hydrogenation and mild base |
| Amine | Cbz (carboxybenzyl) | Benzyl chloroformate, Base | Catalytic Hydrogenation | Stable to acidic and basic conditions |
Catalytic Approaches in the Formation of Acetylenic Amines
Catalysis plays a pivotal role in the modern synthesis of acetylenic amines, offering efficiency and selectivity. acs.org Transition metal catalysts, particularly those based on copper, gold, silver, and rhodium, are widely used. organic-chemistry.orgacs.org
The A³ coupling reaction is a prime example of a catalytic process for generating propargylamines. researchgate.net Copper catalysts are frequently employed for this transformation, often in combination with a base. rsc.org These systems can activate the terminal alkyne for nucleophilic attack on the in situ-formed imine or iminium ion.
Ruthenium catalysts have been used for amide synthesis from amines and carboxylic acids activated by acetylenes, showcasing the diverse reactivity of alkynes in catalytic systems. nih.gov While not a direct route to the target amine, this illustrates the potential for catalytic C-N bond formation involving alkynes.
Furthermore, patents describe processes for preparing acetylenic amines by reacting acetylene (B1199291) with aldimines under pressure in the presence of a cuprous chloride catalyst. google.com Another patented process involves the reaction of acetylene with amines in the presence of heavy metal acetylide catalysts. google.com These early examples highlight the long-standing importance of catalysis in this area.
Nucleophilic Addition Reactions Involving the Alkynyl Moiety
The electron-deficient nature of the alkyne in this compound, owing to the presence of the adjacent acetal group, makes it susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
Conjugate Additions (Michael-Type Reactions)
Conjugate addition, or Michael-type reaction, is a key mode of reactivity for this compound. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new single bond. masterorganicchemistry.com The presence of electron-withdrawing groups on the alkyne facilitates this type of addition. masterorganicchemistry.com
The inherent amino group in this compound can participate in both intermolecular and intramolecular "amino-yne" reactions. nih.gov These reactions involve the addition of an amine nucleophile to an activated alkyne. nih.gov
Intermolecular Reactions: In the presence of an external amine, this compound can act as the electrophilic partner. The external amine attacks the β-carbon of the alkyne, leading to the formation of an enamine or β-aminoacrylate derivative after tautomerization. These reactions often proceed spontaneously at room temperature without the need for a catalyst, highlighting the "click" nature of this transformation. mdpi.com
Intramolecular Cyclization: The primary amine of this compound can undergo an intramolecular nucleophilic attack on the alkyne, leading to the formation of cyclic structures. This process is a powerful method for the synthesis of nitrogen-containing heterocycles. The regioselectivity of the cyclization is governed by the relative stability of the resulting ring systems.
A study on the Michael addition of alkyl amines to a similar system, dimethyl (E)-hex-2-en-4-ynedioate, demonstrated the direct nucleophilic addition of amines to the α-carbon, yielding α,β-dehydroamino acid derivatives. nih.gov This highlights the tunability of reactivity based on the specific substrate and reaction conditions.
Beyond amines, other heteronucleophiles such as those containing oxygen and sulfur can also participate in conjugate additions with activated alkynes. nih.govacs.org
Oxygen Nucleophiles (Oxa-Michael Addition): The addition of oxygen nucleophiles, such as alcohols or water, to the activated alkyne of this compound can lead to the formation of enol ethers. These reactions are often catalyzed by acids or bases.
Sulfur Nucleophiles (Thiol-yne Addition): Thiols are potent nucleophiles and readily add to electron-deficient alkynes in a thiol-yne reaction. libretexts.org Thiolate anions, generated by deprotonation of thiols, are particularly effective nucleophiles in these additions. libretexts.org The resulting vinyl sulfides are valuable intermediates in organic synthesis. The high nucleophilicity of sulfur often leads to rapid and efficient reactions. libretexts.org
| Nucleophile | Reaction Type | Product Type |
| External Amine | Intermolecular Amino-yne | β-Aminoacrylate |
| Internal Amine | Intramolecular Amino-yne | Nitrogen Heterocycle |
| Alcohol | Oxa-Michael Addition | Enol Ether |
| Thiol | Thiol-yne Addition | Vinyl Sulfide |
The stereochemistry and regiochemistry of nucleophilic additions to this compound are critical aspects that determine the structure of the final product.
Regiochemistry: In conjugate additions, the nucleophile typically attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This is due to the electronic nature of the substrate, where the β-position is rendered electrophilic.
Stereochemistry: The addition of a nucleophile to the alkyne can result in the formation of either E or Z isomers of the resulting alkene. The stereochemical outcome is often dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, in the addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate, the reaction with primary amines yielded only the (2E,4E)-stereoisomer, while secondary amines produced a mixture of (2E,4E) and (2Z,4E)-stereoisomers. nih.gov
Cycloaddition Reactions Mediated by the Alkynyl Group
The alkynyl group of this compound can also participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.org
Diels-Alder Reactions and Related Pericyclic Transformations
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.commychemblog.com The alkyne in this compound can function as a dienophile in these reactions. organic-chemistry.org
The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comorganic-chemistry.org The acetal group adjacent to the alkyne in this compound provides some electron-withdrawing character, making it a potential substrate for these reactions. The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the alkyne, leading to the formation of a cyclohexadiene derivative. mychemblog.com
| Diene | Dienophile | Product |
| Conjugated Diene | This compound | Substituted Cyclohexadiene |
The utility of such cycloadditions is demonstrated in the synthesis of complex molecules, where the Diels-Alder reaction can establish multiple stereocenters in a single step. wikipedia.org While specific examples involving this compound in Diels-Alder reactions are not extensively documented in the provided search results, the general principles of alkyne dienophile reactivity are well-established. organic-chemistry.org
1,3-Dipolar Cycloadditions Utilizing the Triple Bond
The carbon-carbon triple bond in this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves the concerted, pericyclic addition of a 1,3-dipole to the alkyne π-system. organic-chemistry.org The versatility of this transformation allows for the synthesis of a wide array of heterocycles, with the specific product depending on the chosen 1,3-dipole.
Common 1,3-dipoles that can react with the alkyne functionality include:
Azides (R-N₃): The reaction with organic azides, a classic example of a Huisgen cycloaddition, yields substituted 1,2,3-triazoles. youtube.com
Nitrile Oxides (R-CNO): Cycloaddition with nitrile oxides produces isoxazoles. youtube.com
Nitrones (R₂C=N⁺(R)-O⁻): These dipoles react with the alkyne to form isoxazolines.
Nitrile Imines (R-C≡N⁺-N⁻-R): This reaction leads to the formation of pyrazole (B372694) derivatives. youtube.com
The regioselectivity of the cycloaddition is governed by both electronic and steric factors, influenced by the substituents on both the 1,3-dipole and the dipolarophile. organic-chemistry.org The reaction proceeds via a concerted mechanism, involving a six-electron transition state, leading to a product where the relative stereochemistry of the reactants is maintained. organic-chemistry.org For instance, the reaction of this compound with an azide (B81097) would result in a triazole ring bearing the aminomethyl and diethoxymethyl substituents.
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Alkynes
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Organic Azide | 1,2,3-Triazole |
| Nitrile Oxide | Isoxazole |
| Nitrone | Isoxazoline |
| Carbonyl Ylide | Dihydrofuran |
Transformations Involving the Primary Amine Functionality
The primary amine group is a key site of reactivity, enabling a variety of transformations to build molecular complexity.
The nucleophilic primary amine of this compound can be readily derivatized through reactions with various electrophiles. These modifications are crucial for introducing new functionalities, altering the molecule's properties, or preparing it for subsequent synthetic steps.
Key derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amides.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamides.
Urea Formation: Reaction with isocyanates leads to the formation of substituted ureas. For example, 1-(4,4-diethoxybutyl)-3-(naphth-1-yl)urea can be synthesized by reacting 4,4-diethoxybutan-1-amine with 1-naphthyl isocyanate. researchgate.net
Carbamate Formation: Reaction with chloroformates or other carbamoylating agents produces carbamates, which can serve as protecting groups for the amine.
These derivatization strategies are fundamental in medicinal chemistry and materials science, allowing for the systematic modification of the parent structure to achieve desired biological or physical properties. nih.gov
Table 2: Common Derivatization Reactions of the Primary Amine
| Reagent Class | Functional Group Formed |
|---|---|
| Acyl Halides / Anhydrides | Amide |
| Sulfonyl Chlorides | Sulfonamide |
| Isocyanates | Urea |
The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows for intramolecular cyclization reactions, most notably hydroamination. This process involves the addition of the N-H bond of the amine across the carbon-carbon triple bond. nih.gov These reactions are typically catalyzed by transition metals, with gold(I) complexes being particularly effective for activating alkynes toward nucleophilic attack. researchgate.netacs.orgacs.org
The intramolecular hydroamination of this compound or its N-substituted derivatives can proceed via two main regioselective pathways:
5-endo-dig cyclization: This pathway would lead to the formation of a six-membered dihydropyridine (B1217469) ring.
5-exo-dig cyclization: This pathway is generally favored and results in the formation of a five-membered pyrrolidine ring containing an exocyclic double bond.
The regioselectivity is influenced by the catalyst system and the substitution pattern on the nitrogen atom. nih.govresearchgate.net For example, yttrium and zirconium complexes have also been shown to be effective catalysts for the intramolecular hydroamination of aminoalkynes. researchgate.net This methodology provides a direct and atom-economical route to valuable nitrogen-containing heterocyclic scaffolds. nih.gov
Reductive amination is a highly effective method for forming C-N bonds, converting a carbonyl compound and an amine into a more substituted amine. wikipedia.orgnih.gov In this pathway, this compound acts as the nucleophilic amine component.
The reaction proceeds in two main stages:
Imine Formation: The primary amine reacts with an aldehyde or a ketone under mildly acidic conditions to form a protonated imine (iminium ion) intermediate, with the elimination of water. wikipedia.orgyoutube.com
Reduction: The imine intermediate is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comlibretexts.org
A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation. masterorganicchemistry.com They are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the intermediate iminium ion. youtube.commasterorganicchemistry.com This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. mdma.chorganic-chemistry.org
Chemistry of the Diethoxy Acetal Moiety
The diethoxy acetal group in this compound serves as a stable protecting group for an aldehyde functionality. Acetals are inert to bases and many nucleophilic reagents, allowing for selective transformations at other sites of the molecule, such as the amine or the alkyne. chemistrysteps.com
The aldehyde can be unmasked through controlled hydrolysis of the acetal under acidic conditions. orgoreview.compearson.com The mechanism involves the following key steps: organicchemistrytutor.com
Protonation of one of the ethoxy oxygen atoms by an acid catalyst.
Loss of ethanol as a leaving group, forming a resonance-stabilized oxonium ion.
Nucleophilic attack by water on the electrophilic carbon.
Deprotonation to form a hemiacetal.
Repetition of the sequence: protonation of the second ethoxy group, elimination of another molecule of ethanol, and deprotonation of the resulting protonated aldehyde.
This process efficiently regenerates the carbonyl group, yielding the corresponding 4-amino-2-butynal derivative. organicchemistrytutor.com The reaction is typically driven to completion by using a large excess of water. chemistrysteps.comorgoreview.com This deprotection step is crucial for revealing the aldehyde for subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or further reductive aminations.
Subsequent Reactivity of Generated Aldehyde Intermediates
The acetal moiety of this compound serves as a masked aldehyde. Under appropriate acidic conditions, hydrolysis of the diethoxy group unmasks a reactive aldehyde functional group. The subsequent reactivity of this in situ-generated intermediate is diverse and forms the basis for various synthetic transformations.
The primary and most fundamental reaction of the aldehyde intermediate is its interaction with primary amines to form imines, also known as Schiff bases (C=N). libretexts.orglibretexts.org This condensation reaction is acid-catalyzed and reversible. The reaction rate is highly dependent on the pH of the medium; it is generally fastest around a pH of 5. libretexts.orglibretexts.org At lower pH values, the amine nucleophile is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group in the hemiaminal intermediate to facilitate the elimination of water. libretexts.orglibretexts.org
The generated aldehyde can also participate in multicomponent reactions. For instance, it can be trapped by various electrophiles in the presence of other nucleophiles. researchgate.net Metal-catalyzed reactions involving diazo compounds can react with the primary amine of the parent molecule to generate highly active ammonium (B1175870) ylide intermediates, which can then be intercepted by electrophiles, including aldehyde partners, to rapidly assemble complex molecular architectures. researchgate.net
Further, the aldehyde intermediate is susceptible to a range of classical carbonyl reactions. These include, but are not limited to, reactions with various carbon nucleophiles (e.g., Grignard reagents, organolithium compounds) and participation in olefination reactions. Oxidative deformylation represents another potential, albeit less commonly cited, reaction pathway for such aldehydes. mdpi.com
Table 1: Summary of Potential Reactions of Aldehyde Intermediates
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Imine Formation | Primary Amines, pH ~5 | Imines (Schiff Bases) |
| Multicomponent Reactions | Metal Carbenes, Electrophiles | Complex Polyfunctional Products |
| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Secondary Alcohols |
| Wittig Reaction | Phosphonium Ylides | Alkenes |
| Oxidative Deformylation | O₂, Triethylamine | Ketones |
Cascade and Tandem Reaction Sequences Initiated from this compound
Cascade reactions, also referred to as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. beilstein-journals.org This approach leads to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of step and atom economy. This compound is an excellent substrate for initiating such sequences due to its combination of a primary amine, a latent aldehyde, and an alkyne.
A significant application of this strategy is the synthesis of novel 2-substituted pyrrolidines through the interaction of this compound derivatives with carbon nucleophiles. researchgate.net This transformation is a classic example of a domino reaction. The sequence is typically initiated by the acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde. This aldehyde then condenses with the primary amine intramolecularly or intermolecularly to form a cyclic or acyclic iminium ion. This electrophilic intermediate is then poised for attack by a suitable C-nucleophile. The final step involves a cyclization event, likely a Michael addition of the amine to the activated alkyne, to furnish the pyrrolidine ring system.
The reaction of chromones with activated carbonyl compounds provides a parallel for the types of domino reactions possible. beilstein-journals.org These reactions often involve a sequence of Michael additions and subsequent ring-cleavage or cyclization steps. beilstein-journals.org Similarly, the functional groups within this compound can be orchestrated to undergo a programmed sequence of reactions. For example, the initial formation of an imine can be followed by an intramolecular attack involving the alkyne or an external nucleophile, leading to the construction of diverse heterocyclic scaffolds.
Furthermore, the generation of active intermediates like ammonium ylides from the amine moiety can trigger multicomponent cascade reactions. researchgate.net In these processes, a metal carbene can react with the amine to form an ylide, which is then trapped by an appropriate electrophile, setting off a cascade that can incorporate several different components into the final product in one pot. researchgate.net
Table 2: Examples of Cascade Reactions Initiated from this compound Derivatives
| Reaction Class | Key Reactants | Key Intermediates | Final Product |
|---|---|---|---|
| Pyrrolidine Synthesis researchgate.net | C-Nucleophiles | Aldehyde, Iminium Ion | 2-Substituted Pyrrolidines |
| Multicomponent Assembly researchgate.net | Diazo Compounds, Electrophiles | Ammonium Ylide | Polyfunctional Acyclic or Heterocyclic Systems |
| Domino Cyclization beilstein-journals.org | Activated Carbonyls | Michael Adduct, Iminium Ion | Substituted Heterocycles |
Access to Nitrogen-Containing Heterocyclic Scaffolds
This compound and its derivatives are valuable precursors for synthesizing a wide array of nitrogen-containing heterocycles. The presence of both a nucleophilic amino group and an electrophilic alkyne within the same molecule allows for various cyclization strategies.
Synthesis of Pyrazoles and Dihydroisoxazoles
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be achieved through the reaction of hydrazine (B178648) with β,γ-unsaturated hydrazones, which can be derived from precursors related to this compound. For instance, 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones react with hydrazine to yield 3,5-disubstituted pyrazoles. thieme-connect.com This reaction proceeds via a Michael addition followed by an intramolecular cyclization. thieme-connect.com The reaction of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with hydrazine hydrate (B1144303) in ethanol at 40°C results in the formation of the corresponding pyrazole derivatives in good yields. thieme-connect.com
Dihydroisoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, can also be synthesized from similar acetylenic precursors. The reaction of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with hydroxylamine (B1172632) leads to the formation of 5-hydroxy-4,5-dihydroisoxazoles in very good yields. thieme-connect.com This transformation also proceeds through a Michael addition followed by cyclization. thieme-connect.com
Table 1: Synthesis of Pyrazoles and Dihydroisoxazoles
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1-Diethoxy-5-hydroxyhex-3-yn-2-one | Hydrazine hydrate | 3-(Diethoxymethyl)-5-(hydroxymethyl)-1H-pyrazole | 85 | thieme-connect.com |
| 1,1-Diethoxy-5-hydroxy-5-methylhex-3-yn-2-one | Hydrazine hydrate | 3-(Diethoxymethyl)-5-(1-hydroxyethyl)-1H-pyrazole | 82 | thieme-connect.com |
| 1,1-Diethoxy-5-hydroxyhex-3-yn-2-one | Hydroxylamine | 5-(Diethoxymethyl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydroisoxazole | >80 | thieme-connect.com |
Formation of Pyrimidines and Quinolines
Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, are of significant interest due to their presence in nucleic acids and various biologically active compounds. bu.edu.eg The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine or a related species. bu.edu.eg While direct synthesis from this compound is not explicitly detailed in the provided results, related structures like 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones react with guanidine (B92328) to form complex mixtures that include 2-aminopyrimidines. thieme-connect.com A general method for pyrimidine (B1678525) synthesis involves the reaction of 1,3-dicarbonyl compounds with an aldehyde and ammonia, followed by an oxidation step. thieme-connect.de
Quinolines, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, are another important class of nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com Their synthesis can be achieved through various methods, including the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org While a direct role for this compound in quinoline (B57606) synthesis is not immediately apparent from the search results, the versatility of its functional groups suggests potential for its incorporation into quinoline precursors.
Generation of Pyrroles and Other N-Heterocycles
Pyrroles, five-membered aromatic heterocycles with one nitrogen atom, are fundamental structural motifs in many natural products and pharmaceuticals. researchgate.netorganic-chemistry.org The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole (B145914) formation. uctm.eduuctm.edu A related approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, a close analog of this compound, followed by acid-mediated cyclization to form N-acylpyrroles. organic-chemistry.org
Furthermore, N-propargylamines, a class of compounds to which this compound belongs, are known to undergo cycloaddition reactions with aldehydes to furnish highly substituted pyrroles. rsc.org For example, the reaction of N-propargylamines with aldehydes in the presence of a nickel catalyst can lead to the formation of pyrroles in excellent yields. rsc.org Another strategy involves a one-pot, three-component reaction of acid chlorides, N-Boc-protected propargylamine, and sodium iodide, catalyzed by palladium and copper, to produce 2-substituted N-Boc-4-iodopyrroles. rsc.org
Table 2: Synthesis of Pyrroles from Propargylamine Derivatives
| Propargylamine Derivative | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(pent-2-ynyl)-N-propylpent-2-yn-1-amine | Benzaldehyde | Ni(COD)₂, PPh₃, THF, 120°C | Substituted Pyrrole | 97 | rsc.org |
Creation of Oxygen-Containing Heterocyclic Systems
The acetylenic functionality within this compound and related structures provides a gateway to the synthesis of oxygen-containing heterocycles, most notably furans.
Furan (B31954) Synthesis from Related Acetylenic Structures
Furans, five-membered aromatic heterocycles containing one oxygen atom, are prevalent in natural products and are valuable synthetic intermediates. chim.itnih.govorganic-chemistry.org A number of syntheses for substituted furans have been developed starting from 1,1-diethoxyalk-3-yn-2-ones, which are structurally related to this compound. chim.it These reactions often proceed through a Michael addition of a nucleophile to the acetylenic ketone, followed by a cyclization that incorporates the oxygen atom. chim.it
For example, 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones can be converted to furans by reaction with various nucleophiles. chim.it The reaction is regiospecific, with the nucleophile consistently ending up at the 4-position of the furan ring. chim.it The versatility of this approach allows for the synthesis of a wide range of substituted furans by varying the nucleophile and the substituents on the starting acetylenic ketone. chim.it
Table 3: Furan Synthesis from Acetylenic Ketones
| Acetylenic Ketone | Nucleophile | Product | Reference |
|---|---|---|---|
| 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones | Secondary Amines | 4-Amino-substituted furans | chim.it |
| 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones | Ethyl acetoacetate (B1235776) monoenolate | Furan-3-carboxylates | chim.it |
Role in the Synthesis of Advanced Organic Intermediates
The primary amino group and the internal alkyne functionality within this compound suggest its potential as a versatile building block in organic synthesis. The acetal group can serve as a masked aldehyde, which can be revealed under acidic conditions for subsequent reactions. In theory, this structure could participate in various transformations to form complex intermediates. For instance, the amine could act as a nucleophile, while the alkyne could undergo cycloaddition reactions or be functionalized through various metal-catalyzed processes.
However, specific, documented examples of this compound being used to synthesize advanced organic intermediates are not readily found in the surveyed literature. While related compounds are used extensively, the unique combination of the amine, alkyne, and diethyl acetal in this specific configuration does not appear in detailed synthetic reports.
In contrast, extensive research has been published on its saturated counterpart, 4,4-diethoxybutan-1-amine . This compound is a well-established precursor for the synthesis of 2-substituted pyrrolidines. The general strategy involves the acid-catalyzed intramolecular cyclization of N-substituted derivatives of 4,4-diethoxybutan-1-amine (such as ureas or sulfonamides). This process forms a reactive cyclic iminium ion (a pyrrolinium cation), which is then trapped in a Mannich-type reaction by a variety of carbon- and heteroatom-centered nucleophiles to yield a diverse range of pyrrolidine-based structures. These structures are valuable intermediates in medicinal chemistry and materials science.
Due to the lack of specific data for this compound, no detailed research findings or data tables for its application can be provided at this time. Further research would be required to explore and document the synthetic potential of this particular chemical compound.
Advanced Spectroscopic and Computational Characterization Methodologies for 4,4 Diethoxybut 2 Yn 1 Amine
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the structure of 4,4-Diethoxybut-2-yn-1-amine. By employing a combination of techniques, a complete picture of its molecular architecture can be assembled, from the basic atomic framework to the precise arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (2D-NMR) experiments provides a definitive map of its carbon and proton framework.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following proton signals are predicted. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. With eight carbon atoms in the molecule, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The Distortionless Enhancement by Polarization Transfer (DEPT) technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.publibretexts.orgnanalysis.com A DEPT-90 experiment would show only the CH carbon, while a DEPT-135 experiment would display CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.org Quaternary carbons (like the alkyne carbons) are absent in DEPT spectra. nanalysis.com
Predicted NMR Data for this compound | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal | |---|---|---|---| | CH₃ (ethoxy) | ~1.2 (triplet) | ~15 | Positive | | O-CH₂ (ethoxy) | ~3.6 (quartet) | ~58 | Negative | | C≡C-CH₂-N | ~3.4 (triplet) | ~25 | Negative | | CH (acetal) | ~5.4 (triplet) | ~92 | Positive | | C≡C -CH | ~80 | Not Observed | | C ≡C-CH₂ | ~85 | Not Observed |
Note: Predicted values are based on standard chemical shift ranges and coupling patterns. Actual experimental values may vary based on solvent and other conditions.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the CH₃ and O-CH₂ protons of the ethoxy groups). An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the different functional groups of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound, the molecular formula is C₈H₁₅NO₂.
HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. The calculated monoisotopic mass for C₈H₁₅NO₂ is 157.11028 Da. uni.lu An experimental HRMS measurement matching this value would provide strong evidence for the proposed molecular formula.
Predicted HRMS Adducts for C₈H₁₅NO₂
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 158.11756 |
| [M+Na]⁺ | 180.09950 |
| [M+K]⁺ | 196.07344 |
Data sourced from PubChem predictions. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, these methods can confirm the presence of the amine, alkyne, and ether functionalities.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. Key expected absorptions include:
N-H stretch: A moderate, broad peak (or a doublet) in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methylene groups.
C≡C stretch: A weak absorption in the 2100-2260 cm⁻¹ range. This stretch is often weak in IR for internal alkynes due to the small change in dipole moment.
C-O stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, indicative of the C-O single bonds of the diethyl acetal (B89532).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov Vibrational modes that result in a change in polarizability are Raman active. libretexts.org For this molecule:
C≡C stretch: The internal alkyne bond, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum (2100-2260 cm⁻¹) due to the significant change in polarizability during the stretching vibration.
Symmetric C-O-C stretch: The symmetric stretching of the acetal group would also be visible.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
|---|---|---|---|---|
| N-H (Amine) | Stretch | 3300-3500 | Medium-Broad | Weak |
| C-H (sp³) | Stretch | 2850-2960 | Strong | Strong |
| C≡C (Alkyne) | Stretch | 2100-2260 | Weak | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide definitive, high-resolution structural data.
The analysis would yield precise measurements of:
Bond lengths: The exact distances between all bonded atoms.
Bond angles: The angles formed by any three connected atoms.
Torsional angles: The dihedral angles that define the conformation of the molecule.
Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine group.
This information provides an unambiguous confirmation of the molecular connectivity and its preferred conformation in the solid state. As of now, no public crystal structure data is available for this specific compound.
Computational Chemistry and Theoretical Investigations
Theoretical investigations using computational chemistry methods complement experimental data by providing insights into the molecule's geometry, stability, and electronic properties. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to predict its most stable three-dimensional shape (geometry optimization) and to analyze its electronic characteristics.
Geometry Optimization: A typical DFT calculation, for instance, using the B3LYP functional with a 6-311+G(d,p) basis set, can determine the lowest-energy conformation of the molecule. scispace.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy, providing a theoretical model of the molecule's shape.
Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated:
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential.
Calculated Vibrational Frequencies: DFT can also predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. dtu.dk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules. fiveable.mewikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comtaylorandfrancis.com Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates high stability. wikipedia.org For this compound, the HOMO is expected to have significant electron density on the nitrogen atom of the amine group and the π-system of the alkyne, representing the primary sites for nucleophilic attack. The LUMO would be distributed across the molecule, indicating regions susceptible to receiving electrons.
Quantum chemical calculations, typically using DFT methods with functionals like B3LYP, can accurately compute the energies of these frontier orbitals. researchgate.netresearchgate.net This analysis helps predict how this compound would interact with other reagents. wikipedia.org
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO (Lowest Unoccupied Molecular Orbital) | Calculated Value (eV) | Indicates the molecule's ability to act as an electron acceptor (electrophilicity). |
| HOMO (Highest Occupied Molecular Orbital) | Calculated Value (eV) | Represents the molecule's ability to act as an electron donor (nucleophilicity). |
| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) | Correlates with the chemical reactivity and kinetic stability of the molecule. |
Reaction Pathway and Transition State Computations for Mechanistic Insights
Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. For this compound, this involves modeling reactions such as hydroamination, addition to the alkyne, or substitution at the amine. libretexts.orgmasterorganicchemistry.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.
Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), providing quantitative insights into reaction rates. DFT calculations can locate the precise geometry of a transition state—a first-order saddle point on the potential energy surface. The vibrational frequency analysis of this structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
For instance, in a potential intramolecular cyclization or an intermolecular addition reaction involving the amine and alkyne functionalities, computations could elucidate whether the mechanism is concerted or stepwise. researchgate.net This analysis provides a molecular-level understanding that is often difficult to obtain through experimental means alone.
| Species | Computed Enthalpy (kcal/mol) | Computed Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactant (this compound) | Calculated Value | Calculated Value | The starting material in its optimized ground state geometry. |
| Transition State (TS) | Calculated Value | Calculated Value | The highest energy point along the reaction coordinate, defining the activation barrier. |
| Product | Calculated Value | Calculated Value | The final species formed in the reaction in its optimized geometry. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, have become highly reliable for predicting spectroscopic data, which is essential for structure verification and characterization. nih.govrsc.orgbohrium.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govnih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Predicted ¹H and ¹³C NMR spectra for this compound can be generated, aiding in the assignment of experimental peaks to specific atoms in the molecule, such as the ethoxy protons, the acetylenic carbons, and the carbons adjacent to the nitrogen and oxygen atoms. While there can be systematic errors, these are often corrected using a linear scaling approach, which yields high accuracy. youtube.com
Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule. These computed frequencies correspond to absorption peaks in an infrared (IR) spectrum. For this compound, this would allow for the unambiguous assignment of characteristic vibrations, such as the N-H stretches of the primary amine, the C≡C stretch of the alkyne, the C-O stretches of the acetal, and various C-H bending and stretching modes. Calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. acs.orgnih.gov
| Parameter | Predicted Value (DFT) | Description |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | Calculated Values for each unique proton | Aids in assigning protons of the -NH₂, -CH₂, -CH(OEt)₂, and ethyl groups. |
| ¹³C NMR Chemical Shift (δ, ppm) | Calculated Values for each unique carbon | Helps identify the acetylenic carbons, acetal carbon, and other aliphatic carbons. |
| IR Vibrational Frequency (cm⁻¹) | Calculated Frequencies for significant modes | Assigns vibrational modes such as C≡C stretch, N-H stretch, and C-O stretch. |
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Catalytic Systems for 4,4-Diethoxybut-2-yn-1-amine Transformations
The reactivity of the alkyne and amine moieties in this compound opens avenues for numerous catalytic transformations. Future research will likely focus on developing novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope for reactions involving this scaffold.
Key areas of exploration include:
Transition Metal Catalysis: While copper and gold catalysts are well-established for propargylamine (B41283) synthesis via A³ (aldehyde-alkyne-amine) coupling, future work could explore earth-abundant and biocompatible metals like iron and zinc. rsc.orgrsc.orgnih.gov For instance, FeCl₃ has been used in cascade reactions of propargylamines to form complex heterocyclic systems. rsc.org The development of titanium-based catalysts for intermolecular hydroaminoalkylation of alkynes presents another frontier, potentially allowing for C-C bond formation at the carbon alpha to the nitrogen atom. nih.gov
Nanocatalysis: The use of metal nanoparticles supported on materials like titanium dioxide (CuNPs/TiO₂), graphene oxide (GO-CuCl₂), or polymeric composites offers significant advantages in terms of catalyst stability, recovery, and reusability. rsc.orgnih.gov Investigating these heterogeneous systems for transformations of this compound could lead to more sustainable and industrially viable processes.
Dual-Catalyst Systems: Cooperative catalysis, where two different catalysts work in concert, can enable transformations not possible with a single catalyst. For example, a Lewis acid/organocopper catalytic system has been developed for the direct C-H activation of N-alkylamines for coupling with alkynes, a method that could be adapted for further functionalization of the amine group in the target molecule. nih.gov
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalytic System | Potential Product/Application |
|---|---|---|
| Cyclization/Annulation | Gold (AuBr₃), Iron (FeCl₃) | Synthesis of heterocycles (e.g., pyrroles, chromenes). rsc.orgrsc.org |
| Hydroaminoalkylation | Titanium (Ti) Complexes | Formation of allylic amines via C-C bond formation. nih.gov |
| Click Chemistry | Copper (CuSO₄), Ruthenium (Ru) | Conjugation to biomolecules or polymers. nih.gov |
| C-H Activation | Lewis Acid / Copper (B(C₆F₅)₃ / Cu) | Late-stage functionalization of the amine group. nih.gov |
| Polymerization | Various Transition Metals | Creation of functional polymers and thermosets. rsc.org |
Development of Asymmetric Synthetic Approaches Utilizing this compound
The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry, as over 80% of drugs contain amine functionality, many of which are chiral. yale.edu Developing asymmetric routes to chiral derivatives of this compound is a critical future objective.
Promising strategies include:
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a robust and widely used method for the asymmetric synthesis of amines. yale.edunih.gov Condensation of a suitable aldehyde with the sulfinamide, followed by the addition of an alkynyl nucleophile, can produce chiral propargylamines with high diastereomeric purity. nih.gov This approach could be readily adapted for the synthesis of enantiopure this compound.
Chiral Catalysis: The direct catalytic asymmetric synthesis of propargylamines is a highly desirable goal. This can be pursued through several avenues:
Metal-Based Catalysts: Copper complexes with chiral ligands like Ph-Pybox have been used for the asymmetric A³ coupling reaction. rsc.org Similarly, chiral diamine ligands can be employed in various asymmetric catalytic processes. researchgate.net
Organocatalysis: Transition-metal-free approaches are gaining traction. Chiral Brønsted bases have been shown to catalyze the asymmetric Mannich-type reaction of C-alkynyl imines to produce syn-configured propargylamines. nih.govresearchgate.net This method offers a powerful way to generate two adjacent stereocenters.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Method | Description | Advantages | Key Reagents/Catalysts |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. nih.gov | High diastereoselectivity, reliable, well-established. | Ellman's sulfinamide, (R)-2-methoxy-1-phenylethan-1-amine. nih.gov |
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral environment for the reaction. rsc.org | High enantioselectivity, catalytic turnover. | Cu(OTf)₂/Ph-Pybox, Chiral Diamines. rsc.orgresearchgate.net |
| Organocatalysis | A small, chiral organic molecule catalyzes the reaction without the need for a metal. nih.govresearchgate.net | Metal-free, environmentally benign. | Chiral Brønsted bases, Cinchona alkaloids. nih.gov |
Integration into Sustainable and Green Chemistry Methodologies
Future synthetic chemistry must prioritize sustainability by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net The synthesis and functionalization of this compound are well-suited for integration into green chemistry frameworks.
Key sustainable approaches include:
Solvent-Free Reactions: Many syntheses of propargylamines can be performed under solvent-free conditions, often with mechanical activation (ball milling) or microwave irradiation. rsc.orgresearchgate.net These methods reduce the use of volatile organic compounds, which are often toxic and flammable. researchgate.net
Atom Economy: The three-component A³ coupling reaction is a prime example of an atom-economical process, where an aldehyde, alkyne, and amine combine to form the propargylamine product with water as the only byproduct. nih.gov Maximizing the use of such reactions is a core principle of green chemistry.
Recyclable Catalysts: The development of heterogeneous catalysts, such as copper immobilized on zeolites (Cuᴵ-USY) or silica, allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. rsc.orgnih.gov This reduces metal waste and lowers process costs.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions, contributing to a more energy-efficient process. rsc.org
Table 3: Green Chemistry Principles Applied to Propargylamine Synthesis
| Principle | Application | Example |
|---|---|---|
| Waste Prevention | Use of atom-economical reactions. | A³ and KA² coupling reactions. nih.gov |
| Safer Solvents & Auxiliaries | Performing reactions under neat (solvent-free) conditions. | Ball milling or heating substrates without solvent. rsc.org |
| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times. | Microwave-assisted synthesis using GO-CuCl₂ catalyst. rsc.org |
| Catalysis | Employing recyclable heterogeneous catalysts instead of stoichiometric reagents. | Cuᴵ-modified zeolites, silica-immobilized NHC–CuI complexes. rsc.org |
Design and Synthesis of Functional Materials Incorporating this compound Scaffolds
The unique combination of functional groups makes this compound an attractive building block for the creation of advanced functional materials. The amine and alkyne groups provide reactive handles for polymerization and cross-linking.
Potential applications in materials science include:
High-Performance Thermosets: Propargylamines can be used as an alternative amine source in the synthesis of benzoxazine (B1645224) monomers. rsc.org The resulting polybenzoxazines often exhibit lower polymerization temperatures and superior thermal stability, with high char yields and low flammability. The propargyl group can undergo additional polymerization, leading to a highly cross-linked and robust network. rsc.org
Functional Polymers: The alkyne group can be used in polymerization reactions or for post-polymerization modification via click chemistry. Polymers containing propargylamine fragments have been investigated for their photochemical properties, particularly in creating complexes with porphyrins for electron transfer applications. revmaterialeplastice.ro
Biomaterial Scaffolds: In tissue engineering, scaffolds provide a temporary structure for cell adhesion and growth. nih.gov The amine and alkyne groups of this compound could be used to functionalize the surface of biocompatible scaffold materials (e.g., polycaprolactone, hydrogels). nih.govrsc.org The alkyne provides a handle for attaching bioactive molecules (e.g., peptides, growth factors) via click chemistry, while the amine group can alter surface charge and hydrophilicity to improve cell attachment. The acetal (B89532) group offers a latent aldehyde, which could be unmasked post-fabrication via hydrolysis under mild acidic conditions to allow for further covalent immobilization of biomolecules. youtube.com
Q & A
Q. What are the established synthetic routes for 4,4-Diethoxybut-2-yn-1-amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves alkynylation followed by amine introduction. For example, alkynylating agents (e.g., propargyl bromide) can react with diethoxy precursors under basic conditions. Subsequent reduction or substitution reactions introduce the amine group. Key parameters include temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., CuI for Sonogashira-like couplings). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
- Methodological Answer :
- NMR : NMR shows signals for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and the alkyne proton (δ 2.5–3.0 ppm). NMR confirms the sp-hybridized carbon (δ 70–85 ppm).
- IR : Strong absorption at ~3300 cm (N–H stretch) and ~2100 cm (C≡C stretch).
- Mass Spectrometry : Molecular ion peak at m/z 159.1 (CHNO) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- Storage : Keep in a sealed container under inert gas (N or Ar) at 2–8°C.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and purity for complex organic syntheses?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Catalyst Screening : Test Pd/Cu bimetallic systems for enhanced alkyne coupling efficiency.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH) to isolate high-purity product (>95%) .
Q. What strategies are employed to resolve contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Independent Validation : Reproduce synthesis and characterization using standardized protocols (e.g., IUPAC guidelines).
- Crystallography : Obtain single-crystal X-ray data to confirm bond lengths and angles.
- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to identify discrepancies .
Q. What mechanistic insights exist regarding the reactivity of the ethoxy and amine groups in this compound under varying reaction conditions?
- Methodological Answer :
- Ethoxy Group : Acts as an electron-donating group, stabilizing adjacent carbocations in acid-catalyzed reactions. Under basic conditions, it may participate in elimination (e.g., forming conjugated enynes).
- Amine Group : Nucleophilic attacks at the amine site are pH-dependent; protonation (pH < 4) reduces reactivity, while deprotonation (pH > 10) enhances nucleophilicity. Kinetic studies using stopped-flow spectroscopy can elucidate these pathways .
Q. How can the potential biological activity of this compound be systematically evaluated using in vitro assays?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays.
- Cytotoxicity : Test viability in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
